(3-Nitrobenzyl)propanedioic acid, also known as NSC 70404, is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is classified as a substituted dicarboxylic acid, characterized by the presence of a nitro group attached to a benzyl moiety. Its molecular formula is , and it has a molecular weight of 239.18 g/mol.
The compound can be synthesized through various chemical reactions involving specific reagents and conditions. It is commercially available from chemical suppliers and is often used in research settings for its reactivity and functional properties.
(3-Nitrobenzyl)propanedioic acid falls under the category of organic compounds, specifically dicarboxylic acids. It is also classified as an aromatic compound due to the presence of the nitro-substituted benzene ring.
The synthesis of (3-Nitrobenzyl)propanedioic acid typically involves the reaction of malonic acid with 3-nitrobenzyl bromide or another suitable electrophile. The following steps outline a general synthetic route:
The molecular structure of (3-Nitrobenzyl)propanedioic acid features a central propanedioic acid backbone with a nitro-substituted benzyl group.
| Property | Value |
|---|---|
| CAS Number | 7151-20-4 |
| IUPAC Name | 2-[(3-nitrophenyl)methyl]propanedioic acid |
| Molecular Weight | 239.18 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])CC(C(=O)O)C(=O)O |
(3-Nitrobenzyl)propanedioic acid can participate in various chemical reactions including:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: